![molecular formula C11H12N6O4S B334991 4,5-DIMETHYL-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B334991.png)
4,5-DIMETHYL-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur, can be employed to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of high-throughput reactors and continuous flow systems to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site, preventing substrate access. The nitro group in the triazole ring can also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.
3-Nitro-1,2,4-triazole: Shares the triazole ring with a nitro substituent.
4,5-Dimethylthiophene: Lacks the triazole and carboxamide groups but has a similar thiophene core.
Uniqueness
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N6O4S |
|---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H12N6O4S/c1-5-6(2)22-10(8(5)9(12)19)14-7(18)3-16-4-13-11(15-16)17(20)21/h4H,3H2,1-2H3,(H2,12,19)(H,14,18) |
InChI Key |
PIKMGYXXXIPBPZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


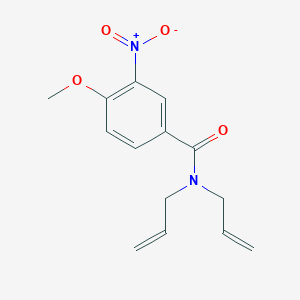
![Ethyl 6-tert-butyl-2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334911.png)
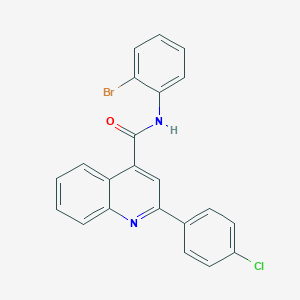
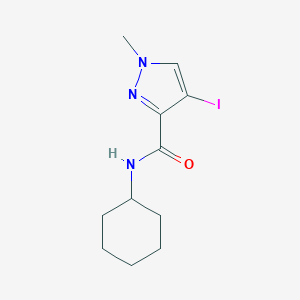
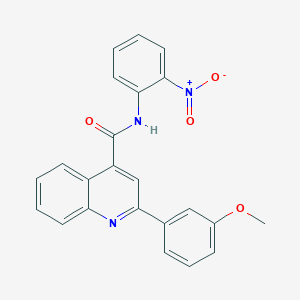
![Ethyl 5-(aminocarbonyl)-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334918.png)
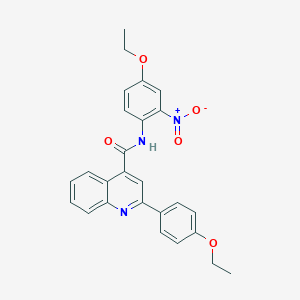
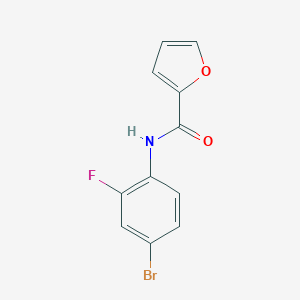
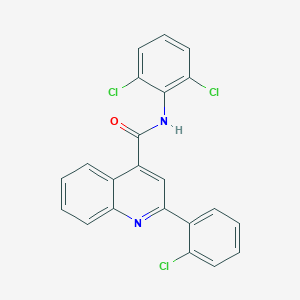
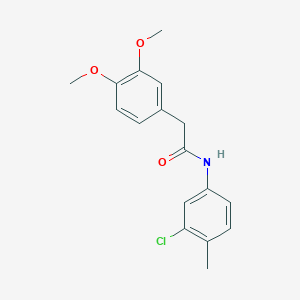
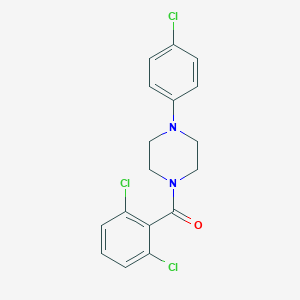
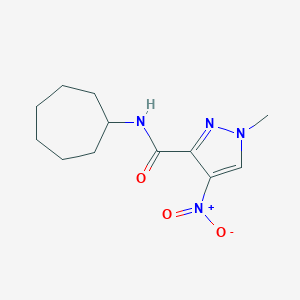
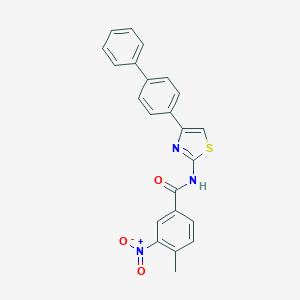
![3-bromo-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B334931.png)
